N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the reaction of 4-aminosulfonylphenylamine with 3-methyl-1-benzofuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, distillation, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Aminosulfonyl)phenyl)acetamide
- N-(4-(Aminosulfonyl)phenyl)benzamide
- N-(4-(Aminosulfonyl)phenyl)urea
Uniqueness
N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
505067-61-8 |
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Molecular Formula |
C16H14N2O4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H14N2O4S/c1-10-13-4-2-3-5-14(13)22-15(10)16(19)18-11-6-8-12(9-7-11)23(17,20)21/h2-9H,1H3,(H,18,19)(H2,17,20,21) |
InChI Key |
DGVHUFOQXAUYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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